molecular formula C74H108N24O19S B1591340 4-Tyr-bombesin CAS No. 67338-70-9

4-Tyr-bombesin

Cat. No. B1591340
CAS RN: 67338-70-9
M. Wt: 1669.9 g/mol
InChI Key: INDKYGYVKJQGBR-MMJACTKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Tyr-bombesin” is an analogue of Bombesin . It is a ligand of the gastrin-releasing peptide receptor (GRPR) . Bombesin itself exhibits neuromodulatory, hepatoprotective, cardiomodulatory, and vasoconstrictive activities .


Molecular Structure Analysis

The empirical formula of “4-Tyr-bombesin” is C74H108N24O19S . The amino acid sequence is Glp-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 . The molecular weight is 1669.86 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Tyr-bombesin” include its empirical formula (C74H108N24O19S), molecular weight (1669.86), and its amino acid sequence (Glp-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2) . It is a white powder and should be stored at -20°C .

Scientific Research Applications

Interaction with Gastrointestinal Hormones and Effects on Insulin Production

4-Tyr-bombesin has been shown to stimulate the secretion of cholecystokinin (CCK) in humans, an effect that may play a role in the digestive process and gallbladder function. Jansen and Lamers (1983) demonstrated that infusion of bombesin significantly increased plasma CCK levels, suggesting bombesin's potential role in gastrointestinal hormone regulation and its stimulatory actions on several gastrointestinal functions (Jansen & Lamers, 1983). Additionally, Bruzzone et al. (1983) found that bombesin infusion led to a significant increase in plasma insulin and pancreatic glucagon levels, indicating its influence on glucose homeostasis and the endocrine function of the pancreas (Bruzzone et al., 1983).

Diagnostic and Therapeutic Applications in Cancer

The potential diagnostic and therapeutic roles of bombesin and its analogs in cancer have been explored, particularly in prostate cancer. de Vincentis et al. (2004) assessed the clinical role of a novel 99mTc labeled Bombesin (BN) in the diagnosis and staging of prostate cancer, finding that 99mTc BN SPECT scan could be useful for detecting primary prostate cancer and revealing loco-regional node involvement (de Vincentis et al., 2004). Sah et al. (2015) investigated the feasibility, safety, tolerability, and imaging properties of the bombesin analogue BAY 864367 for PET/CT in patients with primary and recurrent prostate cancer, demonstrating the potential of gastrin-releasing-peptide receptor imaging in this context (Sah et al., 2015).

Future Directions

Bombesin receptors, including the one that “4-Tyr-bombesin” binds to, are under intense investigation as molecular targets since they are overexpressed in several prevalent solid tumors . This suggests that “4-Tyr-bombesin” and other Bombesin analogues could have potential applications in cancer imaging and therapy .

properties

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H108N24O19S/c1-7-37(4)61(73(117)91-45(62(78)106)24-26-118-6)98-71(115)52(29-41-32-81-35-86-41)89-59(105)34-85-72(116)60(36(2)3)97-63(107)38(5)87-69(113)51(28-40-31-83-44-12-9-8-11-43(40)44)96-68(112)49(19-22-55(76)101)94-70(114)53(30-56(77)102)90-58(104)33-84-64(108)50(27-39-14-16-42(99)17-15-39)95-65(109)46(13-10-25-82-74(79)80)92-67(111)48(18-21-54(75)100)93-66(110)47-20-23-57(103)88-47/h8-9,11-12,14-17,31-32,35-38,45-53,60-61,83,99H,7,10,13,18-30,33-34H2,1-6H3,(H2,75,100)(H2,76,101)(H2,77,102)(H2,78,106)(H,81,86)(H,84,108)(H,85,116)(H,87,113)(H,88,103)(H,89,105)(H,90,104)(H,91,117)(H,92,111)(H,93,110)(H,94,114)(H,95,109)(H,96,112)(H,97,107)(H,98,115)(H4,79,80,82)/t37?,38?,45-,46-,47?,48+,49-,50-,51-,52-,53-,60-,61-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDKYGYVKJQGBR-MMJACTKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C(C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CCC(=O)N)NC(=O)C5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H108N24O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1669.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tyr-bombesin

CAS RN

67338-70-9
Record name Bombesin, tyr(4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067338709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.